The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is classified under purine derivatives and is characterized by its complex structure involving multiple functional groups. It has a chemical formula of and a molecular weight of approximately 451.9 g/mol. The compound is identified by the CAS number 941965-67-9 .
The synthesis of this compound typically involves several steps that can include the following methods:
The detailed synthetic pathway would typically be documented in patent literature or specific chemical synthesis journals .
The molecular structure of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione features several notable aspects:
COCCCNc1nc2c(c(=O)n(C)c(=O)n2C)n1CC(O)COc1ccc(Cl)cc1
, illustrating its complex connectivity and functional groups .This compound may participate in various chemical reactions:
These reactions are significant for understanding its reactivity profile in biological systems .
The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets:
Data from pharmacological studies would provide insights into its efficacy and specificity for particular targets .
This compound has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2